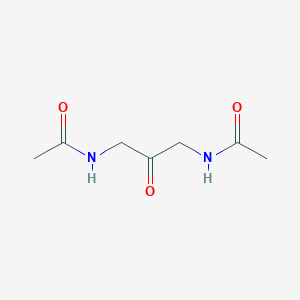

1,3-Diacetamidoacetone

説明

1,3-Diacetamidoacetone is an organic compound characterized by a central acetone backbone (propan-2-one) substituted with two acetamido (-NHCOCH₃) groups at the 1 and 3 positions. Its molecular formula is C₇H₁₂N₂O₃, and it exhibits polarity due to the presence of amide functional groups, which confer hydrogen-bonding capabilities.

特性

分子式 |

C7H12N2O3 |

|---|---|

分子量 |

172.18 g/mol |

IUPAC名 |

N-(3-acetamido-2-oxopropyl)acetamide |

InChI |

InChI=1S/C7H12N2O3/c1-5(10)8-3-7(12)4-9-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,11) |

InChIキー |

PMDVOPRJMNOLSA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NCC(=O)CNC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Diacetamidoacetone can be synthesized through several methods. One common approach involves the reaction of acetone with acetamide in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for 1,3-Diacetamidoacetone are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product .

化学反応の分析

4. 科学研究での応用

1,3-ジアセトアミドアセトンは、科学研究でいくつかの応用があります。

化学: 有機合成において、より複雑な分子を作成するためのビルディングブロックとして使用されます。

生物学: この化合物の反応性により、生化学経路や酵素相互作用の研究に役立ちます。

科学的研究の応用

1,3-Diacetamidoacetone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

Industry: It may be used in the production of specialty chemicals and materials

作用機序

1,3-ジアセトアミドアセトンがその効果を発揮するメカニズムには、様々な分子標的との相互作用が含まれます。アセトアミド基は、生体分子と水素結合やその他の相互作用を形成し、その活性と機能に影響を与えることができます。 これらの相互作用は、細胞プロセスに関与する経路に影響を与える可能性があり、生化学的メカニズムの研究に役立つ化合物になります .

類似化合物との比較

N,N-Dimethylacetamide (DMAC)

Structural Differences :

- DMAC (C₄H₉NO) contains a single acetamide group with two methyl substituents on the nitrogen atom, while 1,3-Diacetamidoacetone has two unsubstituted acetamido groups attached to a ketone backbone.

- The lack of steric hindrance in 1,3-Diacetamidoacetone’s linear structure may enhance its reactivity compared to DMAC’s bulkier dimethylated nitrogen.

Table 1: Key Comparisons

1,3-Diazetidin-2-one Derivatives

Structural Differences :

- 1,3-Diazetidin-2-ones are four-membered lactams (cyclic amides), contrasting with the linear, ketone-centered structure of 1,3-Diacetamidoacetone.

- The ring strain in diazetidinones enhances their reactivity in ring-opening reactions, whereas 1,3-Diacetamidoacetone’s flexibility may favor stepwise functionalization.

Adamantane-Based Acetamido Derivatives

Structural Differences :

- Adamantane derivatives (e.g., 1-acetamido-3-adamantanecarboxylic acid) feature a rigid, cage-like structure, whereas 1,3-Diacetamidoacetone is conformationally flexible.

Table 3: Structural and Functional Contrasts

Research Findings and Gaps

- Synthetic Feasibility : 1,3-Diacetamidoacetone’s synthesis is less resource-intensive than cyclic or cage-like analogs, making it a viable candidate for high-throughput derivatization.

- Biological Potential: Preliminary in silico studies on similar acetamido compounds suggest untapped therapeutic applications, warranting molecular docking and ADME profiling for 1,3-Diacetamidoacetone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。